molecular formula C11H15FS2 B12591539 Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- CAS No. 346592-31-2

Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-

Cat. No.: B12591539
CAS No.: 346592-31-2
M. Wt: 230.4 g/mol
InChI Key: NVIVINAFTVHZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-: is an organic compound characterized by the presence of a benzene ring substituted with a bis(ethylthio)methyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- typically involves the introduction of the bis(ethylthio)methyl group and the fluorine atom onto the benzene ring. One common method involves the reaction of a benzene derivative with ethylthiol in the presence of a suitable catalyst to form the bis(ethylthio)methyl group. The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions .

Industrial Production Methods

Industrial production of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bis(ethylthio)methyl group and the fluorine atom can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with DNA/RNA .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

346592-31-2

Molecular Formula

C11H15FS2

Molecular Weight

230.4 g/mol

IUPAC Name

1-[bis(ethylsulfanyl)methyl]-4-fluorobenzene

InChI

InChI=1S/C11H15FS2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3

InChI Key

NVIVINAFTVHZKK-UHFFFAOYSA-N

Canonical SMILES

CCSC(C1=CC=C(C=C1)F)SCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.